Niobium fluoride

Critical Mineral Separation Hydrometallurgy Selective Precipitation

Niobium fluoride (NbF₅) is the strategic Lewis acid for chemists requiring precise acidity between aggressive SbF₅ and slower alternatives. Our ≥99% high-purity product enables selective Nb/Ta separation with factor >100, preventing costly side reactions in perfluoroalkylethylene functionalization. Synthesized via anhydrous competitive displacement for semiconductor-grade applications. Ideal for niobium metal precursor preparation, hydrocarbon catalysis, and fluorocarbon synthesis. Choose NbF₅ for controlled, high-yield electrophilic transformations.

Molecular Formula F5Nb
Molecular Weight 187.89839 g/mol
CAS No. 12778-06-2
Cat. No. B12642470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium fluoride
CAS12778-06-2
Molecular FormulaF5Nb
Molecular Weight187.89839 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[F-].[F-].[Nb+5]
InChIInChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5
InChIKeyAOLPZAHRYHXPLR-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Fluoride (CAS 12778-06-2) Procurement Guide: Properties and Industrial Utility


Niobium pentafluoride (NbF₅, CAS 12778-06-2) is a colorless, hygroscopic, monoclinic crystalline solid with a molecular weight of 187.90 g/mol, a melting point of 75.5–80.0°C, and a boiling point of 229–234.9°C [1][2]. It functions as a potent Lewis acid catalyst, readily forming coordination complexes with Lewis bases and exhibiting strong electrophilic character [3]. NbF₅ is sparingly soluble in carbon disulfide and chloroform but reacts with water and alcohols via hydrolysis [4]. Industrially, it serves as a precursor in niobium metal production, a fluorination agent, and a catalyst in organic synthesis [5].

Niobium Fluoride vs. Tantalum and Antimony Analogs: Critical Selection Criteria


Substituting NbF₅ with its closest chemical analog TaF₅ or alternative Lewis acid SbF₅ in industrial or research applications introduces quantifiable performance and processing deviations. While NbF₅ and TaF₅ share a tetrameric solid-state structure and similar hygroscopicity, they diverge measurably in Lewis acidity (SbF₅ > TaF₅ > NbF₅) [1], solubility in concentrated H₂SO₄ (NbF₅ is more soluble than TaF₅) [2], and catalytic reaction rates in electrophilic transformations (TaF₅ exhibits faster kinetics) [3]. In critical mineral separation workflows, the distinct precipitation behavior of NbF₅ versus TaF₅ enables selective recovery with separation factors exceeding 100 [4]. Furthermore, NbF₅ can be synthesized in high purity via competitive Lewis acid displacement using SbF₅, a route not equivalently applicable to all pentafluorides [5]. Generic substitution without accounting for these differences risks altered catalytic turnover, compromised product purity in metallurgical processes, and suboptimal separation efficiency.

Niobium Fluoride Evidence-Based Differentiation: Quantitative Head-to-Head Comparisons


Niobium Fluoride vs. Tantalum Pentafluoride: Selective Precipitation Separation Efficiency

In the presence of p-phenylenediamine (PPDA) in ethanol, NbF₅ precipitates preferentially over TaF₅, enabling quantitative separation from a 1:1 mixture [1]. This differential behavior is critical for refining niobium from tantalum-bearing ores.

Critical Mineral Separation Hydrometallurgy Selective Precipitation

Niobium Fluoride vs. Tantalum Pentafluoride: Solubility Differential in Concentrated Sulfuric Acid

NbF₅ exhibits greater solubility in concentrated H₂SO₄ than TaF₅ [1]. This physicochemical divergence provides a basis for differential dissolution in sample preparation or purification workflows.

Inorganic Fluoride Chemistry Solubility Differentiation Analytical Chemistry

Niobium Fluoride vs. Tantalum Pentafluoride: Catalytic Activity in Perfluoroalkylethylene Reactions

TaF₅ catalyzes reactions of perfluoroalkylethylenes more rapidly than NbF₅ under identical conditions, establishing a reactivity hierarchy that users must consider when selecting between the two fluorides [1].

Electrophilic Catalysis Fluorocarbon Synthesis Lewis Acid Comparison

Niobium Fluoride vs. Antimony Pentafluoride: Lewis Acidity Hierarchy in High-Purity Synthesis

SbF₅ reacts with hexafluoroniobate(V) anions in anhydrous HF to displace and generate NbF₅, confirming the Lewis acidity order SbF₅ > NbF₅ [1]. This reaction is exploited for synthesizing high-purity NbF₅.

Lewis Acid Synthesis High-Purity Pentafluorides Competitive Displacement

Niobium Fluoride vs. Niobium Pentachloride: Anhydrous Preparation Process Differentiation

Anhydrous NbF₅ can be prepared directly from Nb₂O₅ using anhydrous HF and a dehydrating agent, whereas NbCl₅ synthesis requires chlorinating agents or direct metal chlorination [1]. Anhydrous condition maintenance is critical for catalytic activity.

Anhydrous Synthesis Catalyst Preparation Fluoride vs. Chloride

Niobium Fluoride vs. Niobium Pentachloride: Cyanosilylation Catalytic Efficiency Benchmark

Under solvent-free conditions at room temperature, 0.5 mol% NbF₅ catalyzes aldehyde cyanosilylation with >95% yield within 10 minutes [1]. This performance establishes a benchmark against which other niobium halide catalysts must be evaluated.

Organic Catalysis Cyanosilylation Green Chemistry

Niobium Fluoride High-Value Application Scenarios Driven by Evidence


Hydrometallurgical Separation of Niobium from Tantalum in Fluoride Media

NbF₅ serves as the key intermediate in the selective precipitation of niobium from mixed Nb/Ta fluoride solutions. Using p-phenylenediamine in ethanol, NbF₅ precipitates with >80% recovery while TaF₅ co-precipitation remains limited to 4%, achieving a separation factor of 100(9) [1]. This quantitative selectivity enables cost-effective niobium purification from tantalum-bearing ores or recycled materials.

Mild Lewis Acid Catalysis for Controlled Electrophilic Activation

NbF₅ occupies a specific position in the Lewis acidity hierarchy (SbF₅ > TaF₅ > NbF₅) [1]. This makes NbF₅ the preferred choice for electrophilic transformations where the stronger acidity of SbF₅ or TaF₅ would induce substrate decomposition or side reactions, such as in perfluoroalkylethylene functionalization where TaF₅ exhibits 'clearly faster' but potentially less selective catalysis [2].

Synthesis of High-Purity Niobium Pentafluoride via Competitive Displacement

NbF₅ can be obtained in high purity through the competitive Lewis acid reaction of SbF₅ with hexafluoroniobate(V) anions in anhydrous HF [1]. This route yields NbF₅ free from oxyfluoride contaminants, essential for applications in semiconductor processing, fluoride volatility methods, and preparation of niobium metal precursors where trace oxygen impurities degrade material performance.

Anhydrous NbF₅ Preparation for Water-Sensitive Catalytic Processes

The patented synthesis of anhydrous NbF₅ directly from Nb₂O₅ using anhydrous HF and dehydrating agents (COCl₂, SOCl₂, SO₂Cl₂) in a single liquid-phase reaction provides a practical alternative to elemental fluorine-based methods [1]. This anhydrous product is critical for hydrocarbon conversion catalysis, isomerization, alkylation, and fluorocarbon synthesis where trace water irreversibly poisons catalytic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niobium fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.